3-(octahydro-2H-isoindol-2-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-OCTAHYDRO-2H-ISOINDOL-2-YL-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-OCTAHYDRO-2H-ISOINDOL-2-YL-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of the isoindole and pyrrole rings. Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira reaction, to form key intermediates . Reaction conditions often include the use of solvents like N-methyl-2-pyrrolidone (NMP) and bases like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-OCTAHYDRO-2H-ISOINDOL-2-YL-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives .
Scientific Research Applications
3-OCTAHYDRO-2H-ISOINDOL-2-YL-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-OCTAHYDRO-2H-ISOINDOL-2-YL-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-oxo-1,3-dihydro-2h-isoindol-2-yl): Shares the isoindole moiety and has similar chemical properties.
3-(2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl)-1-adamantyl acetate: Contains a similar isoindole structure but with different functional groups.
Uniqueness
3-OCTAHYDRO-2H-ISOINDOL-2-YL-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of isoindole and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H28N2O3 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H28N2O3/c1-2-11-26-18-9-7-17(8-10-18)23-20(24)12-19(21(23)25)22-13-15-5-3-4-6-16(15)14-22/h7-10,15-16,19H,2-6,11-14H2,1H3 |
InChI Key |
SGNKJFGZXJBOKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC4CCCCC4C3 |
Origin of Product |
United States |
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